3'-Bromo-3-(4-chlorophenyl)propiophenone

Descripción general

Descripción

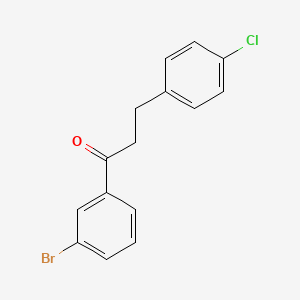

3’-Bromo-3-(4-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12BrClO It is a halogenated derivative of propiophenone, featuring both bromine and chlorine atoms attached to the phenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(4-chlorophenyl)propiophenone typically involves the bromination and chlorination of propiophenone derivatives. One common method is the Friedel-Crafts acylation of 4-chlorobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3’-Bromo-3-(4-chlorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

3’-Bromo-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Derivatives with substituted nucleophiles.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds similar to 3'-bromo-3-(4-chlorophenyl)propiophenone may exhibit antimicrobial and anti-inflammatory activities. The halogenated structure enhances interaction with biological targets, which is crucial for developing new therapeutic agents. Preliminary studies have shown promising results in the biological activity of related compounds, suggesting that further pharmacological investigations could yield significant findings .

Synthesis of Novel Derivatives

The compound serves as a precursor in synthesizing various derivatives with enhanced biological properties. For instance, derivatives bearing different functional groups have been synthesized and evaluated for their antioxidant and anticancer activities. These studies often involve screening compounds for their ability to scavenge free radicals and inhibit cancer cell proliferation .

Organic Synthesis

Reagent in Chemical Reactions

this compound can act as a versatile reagent in organic synthesis. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of complex molecular architectures essential for drug discovery and development .

Stereoselective Synthesis

The compound's structure enables its use in stereoselective synthesis, where the formation of specific stereoisomers is critical. This application is particularly relevant in the synthesis of pharmaceuticals, where stereochemistry plays a vital role in the efficacy and safety of drug candidates .

Materials Science

Development of Functional Materials

In materials science, this compound can be utilized to develop new functional materials. Its unique chemical properties allow for its incorporation into polymer matrices or as a building block for more complex materials with tailored properties, such as improved thermal stability or enhanced mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism of action of 3’-Bromo-3-(4-chlorophenyl)propiophenone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific molecular targets. The pathways involved typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-4-chloropropiophenone

- 4-Bromo-3-chloropropiophenone

- 3-Chloro-4-bromopropiophenone

Uniqueness

3’-Bromo-3-(4-chlorophenyl)propiophenone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers and other similar compounds.

Actividad Biológica

3'-Bromo-3-(4-chlorophenyl)propiophenone (BCPP), with the molecular formula and CAS number 898787-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Properties

- IUPAC Name : 1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one

- Molecular Weight : 323.61 g/mol

- Molecular Formula :

- InChI Key : NTWAIIRQOGACPF-UHFFFAOYSA-N

The compound features a bromine atom and a chlorine atom on phenyl rings, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that halogenated compounds, such as BCPP, can exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that brominated and chlorinated acetophenones can possess antibacterial and antifungal activities. The presence of halogens often enhances the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes .

- Anticancer Potential : Preliminary investigations suggest that BCPP may have anticancer properties. Halogenated compounds are often studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms by which BCPP exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

A study evaluating various brominated acetophenones found that compounds similar to BCPP exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The introduction of bromine was found to enhance the overall antimicrobial efficacy compared to non-halogenated counterparts .

Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that BCPP could inhibit cell growth at certain concentrations. The IC50 values (the concentration required to inhibit 50% of cell growth) were determined through MTT assays, indicating a dose-dependent response. Further research is needed to elucidate the specific pathways involved in this activity .

The biological activity of BCPP may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : BCPP could act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction : Like many halogenated compounds, BCPP might increase oxidative stress within cells, leading to cellular damage and apoptosis in cancerous tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromoacetophenone | Structure | Moderate antibacterial |

| 4-Chloroacetophenone | Structure | Antifungal activity |

| This compound | Structure | Potential anticancer |

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWAIIRQOGACPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644473 | |

| Record name | 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-85-4 | |

| Record name | 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.